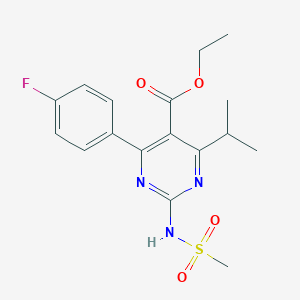
5-Chloro-2-n-octyl-4-isothiazolin-3-one
概要
説明
5-Chloro-2-n-octyl-4-isothiazolin-3-one: is an organic compound belonging to the isothiazolinone family. It is widely recognized for its potent antimicrobial properties, making it a valuable biocide in various industrial applications. This compound is particularly effective against bacteria, fungi, and algae, and is commonly used in products such as paints, coatings, and water treatment systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-n-octyl-4-isothiazolin-3-one typically involves the ring-closure of 3-mercaptopropanamides. These intermediates are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure is usually achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of advanced microemulsion technology. This method enhances the compound’s stability and efficacy, making it suitable for large-scale applications in various industries .
化学反応の分析
Types of Reactions: 5-Chloro-2-n-octyl-4-isothiazolin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chlorine are used.
Substitution: Nucleophiles like amines or thiols are typically employed under mild conditions.
Major Products:
Oxidation: The major product is the corresponding disulfide.
Substitution: The products vary depending on the nucleophile used but generally include substituted isothiazolinones.
科学的研究の応用
5-Chloro-2-n-octyl-4-isothiazolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a biocide in various chemical formulations to prevent microbial growth.
Biology: The compound is studied for its antimicrobial properties and its potential use in controlling biological contaminants.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical devices and pharmaceuticals.
Industry: It is extensively used in industrial water treatment, paints, coatings, and as a preservative in various products
作用機序
The antimicrobial activity of 5-Chloro-2-n-octyl-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death. This two-step mechanism involves rapid inhibition of growth and metabolism, followed by irreversible cell damage .
類似化合物との比較
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
Uniqueness: 5-Chloro-2-n-octyl-4-isothiazolin-3-one stands out due to its enhanced stability and efficacy in industrial applications. Its long alkyl chain (octyl group) provides increased hydrophobicity, making it particularly effective in environments where other isothiazolinones might degrade or lose activity .
特性
IUPAC Name |
5-chloro-2-octyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432555 | |
| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-24-5 | |
| Record name | 5-Chloro-2-n-octyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the clathrate form of 5-Chloro-2-n-octyl-4-isothiazolin-3-one a potentially superior bactericide compared to existing solutions?
A1: The research paper highlights that a clathrate composed of this compound and 4,4′ dihydroxydiphenylmethane demonstrates superior bactericidal potency compared to the commercially available bactericide Gathon C G. [] While the exact mechanism for this enhanced efficacy isn't fully elaborated in the provided abstract, it suggests that the clathrate structure may offer improved delivery, stability, or interaction with bacterial targets. Further research is needed to elucidate the specific mechanisms underlying this enhanced activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


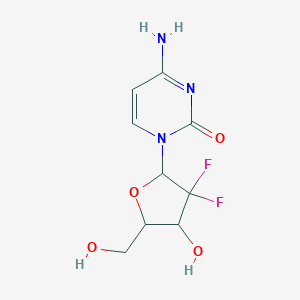

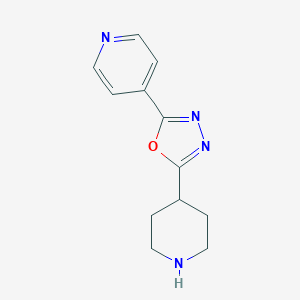

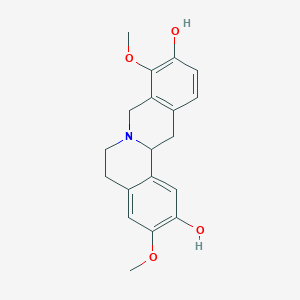
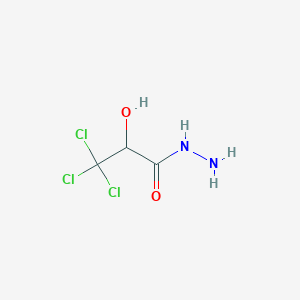


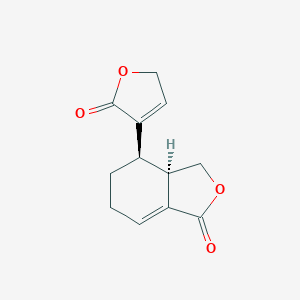
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)


